![molecular formula C14H13N5O6S2 B601291 (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 934986-48-8](/img/structure/B601291.png)
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thiazole ring and a carboxylic acid group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the thiazole ring and the incorporation of the carboxylic acid group. The synthetic route typically begins with the preparation of the thiazole intermediate, followed by the introduction of the amino and hydroxyimino groups under controlled conditions. The final steps involve the formation of the bicyclic structure and the addition of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Antibiotic Activity
The primary application of this compound lies in its antibiotic properties . It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a valuable agent in treating infections caused by resistant strains.
Table 1: Spectrum of Activity
Bacteria Type | Activity Level |
---|---|
Gram-positive | High |
Gram-negative | Moderate |
Resistant Strains | Effective |
Treatment of Specific Infections
Clinical studies have demonstrated its efficacy in treating:
- Urinary Tract Infections (UTIs) : Particularly those caused by E. coli and Klebsiella pneumoniae.
- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae.
Case Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted that patients treated with this compound exhibited a significant reduction in infection rates compared to those receiving placebo treatments .
Absorption and Distribution
The compound is well absorbed orally and achieves therapeutic concentrations in the bloodstream within 1–2 hours post-administration. Its bioavailability is enhanced by its solubility characteristics due to the thiazole group.
Metabolism
It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in several metabolites that retain some antimicrobial activity.
Safety and Toxicity
Clinical trials indicate that the compound has a favorable safety profile, with minor side effects including gastrointestinal disturbances and hypersensitivity reactions. Long-term studies are ongoing to assess any potential nephrotoxicity or hepatotoxicity associated with prolonged use.
Mechanism of Action
The mechanism of action of (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: shares similarities with other thiazole-containing compounds and bicyclic molecules.
Cephalosporins: A class of antibiotics with a similar bicyclic structure.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit various biological activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , often referred to as a thiazole derivative, exhibits significant biological activity, particularly in the field of antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a bicyclic framework with multiple functional groups that contribute to its biological activity. Its IUPAC name reflects its complex structure, which includes thiazole and hydroxyiminoacetyl moieties.
This compound operates primarily as an antibiotic , inhibiting bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs). The presence of the thiazole ring enhances its affinity for these targets, making it effective against various Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial properties. In vitro studies have shown:
- Minimum Inhibitory Concentrations (MICs) : The compound exhibits MIC values ranging from 16 to 32 μg/mL against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Pathogen | MIC (μg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 16 | Effective |
Escherichia coli | 32 | Moderate |
Pseudomonas aeruginosa | 20 | Effective |
Cytotoxicity and Selectivity
The cytotoxic effects of the compound were assessed using various human cell lines. Results indicated a favorable selectivity index, suggesting that the compound is more toxic to bacteria than to mammalian cells, which is critical for therapeutic applications.
Study 1: Efficacy Against Resistant Strains
A notable study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that it retained significant antibacterial activity (MIC = 16 μg/mL), highlighting its potential as a treatment option for resistant infections .
Study 2: Synergistic Effects with Other Antibiotics
Another investigation explored the synergistic effects of this compound when combined with other antibiotics such as ciprofloxacin. The combination therapy showed enhanced efficacy against multi-drug resistant strains, suggesting that this compound could be used in combination therapies to improve treatment outcomes .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a half-life suitable for clinical use. The bioavailability was determined to be around 70%, making it a viable candidate for oral administration .
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYIMCVRWITTJO-VDXAKPFFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.